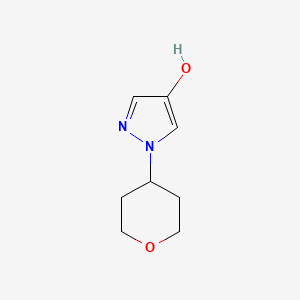

1-(oxan-4-yl)-1H-pyrazol-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(oxan-4-yl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-8-5-9-10(6-8)7-1-3-12-4-2-7/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKMPCJLNKXVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(oxan-4-yl)-1H-pyrazol-4-ol basic properties

An In-depth Technical Guide to the Core Basic Properties of 1-(oxan-4-yl)-1H-pyrazol-4-ol

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 1-(oxan-4-yl)-1H-pyrazol-4-ol represents a compelling fusion of two such pharmacologically significant moieties: the pyrazole ring and the tetrahydropyran (oxane) system. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block found in numerous approved drugs, valued for its ability to serve as a bioisosteric replacement for arene groups, thereby enhancing physicochemical properties like solubility and metabolic stability[1][2]. The tetrahydropyran (THP) ring, a saturated ether, is frequently incorporated into drug candidates to modulate lipophilicity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, with its oxygen atom offering an additional hydrogen bond acceptor site.[3][4]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the fundamental basic properties of 1-(oxan-4-yl)-1H-pyrazol-4-ol. By dissecting its structure to predict its physicochemical behavior and outlining robust experimental protocols for its synthesis and characterization, this document aims to serve as a foundational resource for unlocking the therapeutic potential of this promising heterocyclic scaffold.

Molecular Structure and Physicochemical Properties

The structure of 1-(oxan-4-yl)-1H-pyrazol-4-ol combines the planarity and aromaticity of the pyrazole ring with the conformational flexibility of the saturated oxane ring. This unique combination governs its interactions with biological targets and its behavior in physiological environments.

Table 1: Predicted Physicochemical Properties of 1-(oxan-4-yl)-1H-pyrazol-4-ol

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 168.19 g/mol | ChemScene[5] |

| XLogP | 1.2878 | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 47.28 Ų | ChemScene[5] |

| Hydrogen Bond Donors | 1 | ChemScene[5] |

| Hydrogen Bond Acceptors | 4 | ChemScene[5] |

| Rotatable Bonds | 1 | ChemScene[5] |

| pKa (Conjugate Acid) | ~2.5 - 3.5 | Estimated from Pyrazole[1][6] |

| pKa (Acidic) | ~9 - 10 | Estimated from Phenol |

The N-1 atom of the pyrazole ring can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor[1]. The hydroxyl group at the C-4 position is a key hydrogen bond donor and can also act as an acceptor. The ether oxygen of the oxane ring provides an additional hydrogen bond acceptor site, potentially enhancing interactions with biological targets and improving aqueous solubility.[3] The oxane substituent, being a bioisostere of a cyclohexyl group, offers reduced lipophilicity, which is often a desirable trait for optimizing a drug's ADME profile.[3]

Synthesis and Characterization

The synthesis of 1-(oxan-4-yl)-1H-pyrazol-4-ol can be efficiently achieved via the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring. This involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Proposed Synthetic Workflow

The proposed synthesis starts from (tetrahydro-2H-pyran-4-yl)hydrazine and a suitable 1,3-dicarbonyl equivalent, such as formylacetic acid or its ester, to yield the target 4-hydroxypyrazole.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines | MDPI [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. ijtsrd.com [ijtsrd.com]

Engineering Kinase Inhibitors: A Technical Guide to the 1-(Oxan-4-yl)-1H-pyrazol-4-ol Scaffold

As modern drug discovery pivots toward highly selective kinase inhibitors and allosteric modulators, the demand for metabolically stable, structurally optimized building blocks has surged. Among these, 1-(oxan-4-yl)-1H-pyrazol-4-ol (CAS: 1598643-02-7) [1] has emerged as a premium heterocyclic intermediate.

This whitepaper provides an in-depth technical analysis of this compound, detailing the structural rationale behind its use, a self-validating synthetic methodology, and its integration into contemporary pharmacophores targeting critical signaling pathways.

Structural Rationale & Physicochemical Profiling

The architectural design of a drug candidate dictates its pharmacokinetic (PK) and pharmacodynamic (PD) success. The 1-(oxan-4-yl)-1H-pyrazol-4-ol scaffold is engineered to address common liabilities in hit-to-lead optimization.

-

The Oxan-4-yl (Tetrahydropyran) Motif: Replacing traditional lipophilic rings (like cyclohexyl) or basic rings (like piperidine) with an oxane ring strategically lowers the partition coefficient (LogP). This enhances aqueous solubility and mitigates hERG channel liabilities, while maintaining metabolic stability against cytochrome P450-mediated oxidation.

-

The 1H-Pyrazol-4-ol Core: The pyrazole nitrogen acts as a critical hydrogen-bond acceptor, frequently anchoring the molecule to the hinge region of kinase ATP-binding pockets. The 4-hydroxyl group serves as a highly versatile synthetic handle, allowing for subsequent etherification or cross-coupling to project vectors into the solvent-exposed regions of the target protein.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, establishing the baseline metrics for analytical validation [2].

| Property | Value / Specification | Analytical Significance |

| IUPAC Name | 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol | Standard nomenclature for regulatory filings. |

| CAS Number | 1598643-02-7 | Unique identifier for procurement and IP tracking. |

| Molecular Formula | C8H12N2O2 | Baseline for high-resolution mass spectrometry (HRMS). |

| Molecular Weight | 168.19 g/mol | Used for stoichiometric calculations in library synthesis. |

| Physical Form | White to Yellow Solid | Visual indicator of purity; dark discoloration indicates oxidation. |

| Purity | ≥ 95% (LC-MS / NMR) | Minimum threshold for use in medicinal chemistry campaigns. |

| Storage Temperature | 2–8 °C | Prevents slow thermal degradation of the hydroxyl moiety. |

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity in library generation, the synthesis of 1-(oxan-4-yl)-1H-pyrazol-4-ol must be robust, scalable, and self-validating. Direct alkylation of unprotected 4-hydroxypyrazole often leads to poor regioselectivity and O-alkylation. Therefore, utilizing a benzyl-protected intermediate is the field-proven standard.

Experimental Workflow

Step 1: N-Alkylation via the "Cesium Effect"

-

Reagents: 4-Benzyloxy-1H-pyrazole (1.0 eq), Oxan-4-yl methanesulfonate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), anhydrous DMF.

-

Procedure: Dissolve the pyrazole and Cs₂CO₃ in DMF. Stir at room temperature for 15 minutes to generate the pyrazolate anion. Add the mesylate dropwise and heat the reaction to 90 °C for 12 hours.

-

Causality: We select the mesylate over a chloride due to its superior leaving-group kinetics in Sₙ2 displacements. Cs₂CO₃ is chosen over K₂CO₃ because the larger ionic radius of the cesium cation creates a looser, more reactive ion pair (the "cesium effect"), driving the reaction to completion and maximizing N-alkylation over O-alkylation.

-

Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ = 175) is entirely consumed, replaced by the intermediate product peak (m/z [M+H]⁺ = 259).

Step 2: Deprotection via Catalytic Hydrogenolysis

-

Reagents: 4-Benzyloxy-1-(oxan-4-yl)-1H-pyrazole (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol, H₂ gas (1 atm).

-

Procedure: Suspend Pd/C in methanol under an inert atmosphere. Add the intermediate, purge the vessel with H₂, and stir vigorously at room temperature for 4 hours. Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

-

Causality: Hydrogenolysis is selected over acidic cleavage (e.g., BBr₃) because it is strictly chemoselective. It cleaves the benzyl ether without risking the integrity of the pyrazole core or initiating ring-opening of the oxane moiety.

-

Self-Validation (IPC): Confirm via ¹H NMR (DMSO-d₆). Successful deprotection is validated by the total disappearance of the benzyl CH₂ singlet (~5.1 ppm) and aromatic multiplet (~7.3–7.5 ppm), coupled with the emergence of a broad D₂O-exchangeable hydroxyl singlet (~9.5 ppm).

Synthetic workflow for 1-(oxan-4-yl)-1H-pyrazol-4-ol via N-alkylation and deprotection.

Application in Target-Directed Drug Discovery

The 1-(oxan-4-yl)-1H-pyrazol-4-ol scaffold is prominently featured in the patent literature for next-generation immunotherapies and neurodegenerative disease treatments.

HPK1 Inhibition in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 prevents the exhaustion of T-cells in the tumor microenvironment, thereby amplifying the body's anti-tumor immune response. Recent patent disclosures (e.g.,) [3] highlight aminopyrazine compounds utilizing the oxan-4-yl-pyrazole motif. The pyrazole ring binds the kinase hinge, while the oxane ring projects into the solvent channel, ensuring high target residence time and excellent oral bioavailability.

LRRK2 Inhibition in Parkinson's Disease

Leucine-Rich Repeat Kinase 2 (LRRK2) mutations are a leading genetic cause of Parkinson's disease. Inhibitors targeting LRRK2 require exceptional brain penetrance and low lipophilicity to cross the blood-brain barrier (BBB) effectively. The substitution of bulky, lipophilic groups with the oxan-4-yl-pyrazole scaffold (as detailed in ) [4] optimizes the multiparameter space (MPO score) required for CNS-active drugs, striking the perfect balance between target affinity and BBB permeability.

Mechanism of HPK1 inhibition by oxan-4-yl-pyrazole derivatives in T-cell activation.

References

- World Intellectual Property Organization. "Aminopyrazine compounds as HPK1 inhibitor and the use thereof." Patent WO2021032148A1.

- World Intellectual Property Organization. "Compounds targeting LRRK2." Patent WO2015113452A1.

Comprehensive Technical Guide on 1-(Oxan-4-yl)-1H-pyrazol-4-ol: Nomenclature, Synthesis, and Medicinal Chemistry Applications

Abstract & Strategic Context

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on novel, sp³-rich heterocyclic building blocks. 1-(oxan-4-yl)-1H-pyrazol-4-ol (CAS: 1598643-02-7) has emerged as a critical intermediate in the synthesis of advanced therapeutics, particularly in the immuno-oncology space[1]. By serving as a bioisosteric replacement for traditional phenolic or heteroaromatic ethers, this compound imparts a unique balance of polarity, aqueous solubility, and structural rigidity to active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its structural nomenclature, a self-validating synthetic protocol, and its translational applications in targeting Hematopoietic Progenitor Kinase 1 (HPK1)[2].

Structural Elucidation & Nomenclature Mechanics

The IUPAC name 1-(oxan-4-yl)-1H-pyrazol-4-ol provides a precise topological map of the molecule. Understanding the nomenclature is essential for predicting its chemical reactivity:

-

1H-pyrazol-4-ol (The Core): The parent scaffold is a pyrazole—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms. The "1H" designation specifies the location of the saturated nitrogen atom (the one capable of bearing a substituent). The "-4-ol" suffix indicates a hydroxyl (-OH) group at the C4 position, which is para to the N-N bond. This hydroxyl group acts as the primary nucleophilic handle for downstream functionalization (e.g., SNAr or Mitsunobu reactions).

-

oxan-4-yl (The Substituent): "Oxane" is the preferred IUPAC systematic name for the fully saturated, six-membered oxygen-containing heterocycle, commonly known as tetrahydropyran. The "-4-yl" suffix denotes that the point of attachment to the pyrazole core is at carbon 4, directly opposite the oxygen atom in the oxane ring.

-

1- (The Linkage): The locant "1-" confirms that the oxan-4-yl ring is covalently bonded to the N1 nitrogen of the pyrazole core.

Physicochemical Profile

Quantitative data governing the physical and structural properties of the compound are summarized below[1]:

| Property | Value |

| IUPAC Name | 1-(oxan-4-yl)-1H-pyrazol-4-ol |

| Common Synonyms | 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol |

| CAS Registry Number | 1598643-02-7 |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| InChI Key | OZKMPCJLNKXVGB-UHFFFAOYSA-N |

| Physical Appearance | White to Yellow Solid |

| Storage Temperature | 2-8 °C |

| Hydrogen Bond Donors | 1 (Hydroxyl -OH) |

| Hydrogen Bond Acceptors | 3 (Oxane O, Hydroxyl O, Pyrazole N) |

Mechanistic Synthesis: A Self-Validating Protocol

Expertise & Causality: Direct alkylation of 1H-pyrazol-4-ol with an alkyl halide or sulfonate typically yields an intractable mixture of N-alkylated and O-alkylated products due to the ambident nucleophilicity of the pyrazole-4-ol system. To ensure strict regioselective N-alkylation, the C4-hydroxyl group must be masked. A benzyl ether protecting group is strategically chosen because it is stable to the basic conditions of N-alkylation and can be cleanly removed via palladium-catalyzed hydrogenolysis under neutral conditions, preventing degradation of the oxane ring.

Step 1: Regioselective N-Alkylation

-

Reagents: 4-(benzyloxy)-1H-pyrazole (1.0 eq), oxan-4-yl methanesulfonate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), anhydrous DMF.

-

Causality: Cs₂CO₃ is utilized as a mild, bulky base. The "cesium effect" enhances the solubility and dissociation of the ion pair in DMF, generating a highly reactive, naked pyrazolate anion that drives the substitution reaction forward efficiently.

-

Procedure:

-

In an oven-dried flask under N₂, dissolve 4-(benzyloxy)-1H-pyrazole in anhydrous DMF.

-

Add Cs₂CO₃ and stir for 15 minutes at room temperature to pre-form the pyrazolate anion.

-

Introduce oxan-4-yl methanesulfonate and heat the reaction mixture to 90 °C for 12 hours.

-

-

Self-Validation Checkpoint: Monitor via LC-MS. The intermediate, 1-(oxan-4-yl)-4-(benzyloxy)-1H-pyrazole, must exhibit an[M+H]⁺ peak at m/z 259.1. TLC (Hexanes/EtOAc 1:1) should confirm complete consumption of the starting material (R_f ~0.3) and the appearance of a new, less polar spot (R_f ~0.5).

-

Workup: Cool to room temperature, quench with H₂O, and extract with EtOAc. Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Step 2: Chemoselective Deprotection (Hydrogenolysis)

-

Reagents: 1-(oxan-4-yl)-4-(benzyloxy)-1H-pyrazole (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol, H₂ gas (1 atm).

-

Procedure:

-

Dissolve the intermediate in MeOH. Purge the reaction flask with N₂, then carefully add 10% Pd/C.

-

Evacuate the flask and backfill with H₂ gas via a balloon.

-

Stir vigorously at room temperature for 4 hours.

-

-

Self-Validation Checkpoint: Monitor via TLC (DCM/MeOH 9:1). The non-polar intermediate (R_f ~0.8) should cleanly convert to a highly polar spot (R_f ~0.3). LC-MS must confirm the final product [M+H]⁺ at m/z 169.1.

-

Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 1-(oxan-4-yl)-1H-pyrazol-4-ol as an off-white solid.

Synthetic workflow for 1-(oxan-4-yl)-1H-pyrazol-4-ol via benzyl protection.

Translational Application: HPK1 Inhibition in Immuno-Oncology

1-(oxan-4-yl)-1H-pyrazol-4-ol is not merely a structural curiosity; it is a highly sought-after building block for synthesizing ether-linked aminopyrazine and pyrrolopyrazine kinase inhibitors[2][3]. Once the C4-hydroxyl is coupled to a kinase-binding scaffold, the oxan-4-yl moiety projects into the solvent-exposed region of the kinase ATP-binding pocket, improving the drug's pharmacokinetic profile by increasing aqueous solubility while maintaining cell permeability.

Recent patent literature highlights the use of this specific pyrazole derivative in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[2]. HPK1 (also known as MAP4K1) is a serine/threonine kinase that functions as a critical negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the SLP-76 microcluster, which triggers the degradation of signaling complexes and dampens the immune response[4].

By incorporating the 1-(oxan-4-yl)-1H-pyrazol-4-oxy motif, researchers have successfully developed highly potent HPK1 inhibitors (IC₅₀ < 1 nM). Pharmacological inhibition of HPK1 relieves this immunosuppressive bottleneck, leading to enhanced T-cell proliferation, increased IL-2 cytokine release, and robust anti-tumor immunity in the tumor microenvironment[3][4].

Mechanism of HPK1 inhibitors in enhancing T-cell receptor signaling.

References

1.[1] 1-(TETRAHYDRO-2H-PYRAN-4-YL)-1H-PYRAZOL-4-OL (CAS 1598643-02-7) Product Information, Sigma-Aldrich. 1 2.[2] WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof, Google Patents. 2 3.[4] Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present), Taylor & Francis. 4 4.[3] WO2021000925A1 - PYRROLO[2, 3-b] PYRAZINES AS HPK1 INHIBITOR AND THE USE THEREOF, Google Patents. 3

Sources

- 1. 1-(TETRAHYDRO-2H-PYRAN-4-YL)-1H-PYRAZOL-4-OL | 1598643-02-7 [sigmaaldrich.com]

- 2. WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 3. WO2021000925A1 - PYRROLO [2, 3-b] PYRAZINES AS HPK1 INHIBITOR AND THE USE THEREOF - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

Synthesis Pathway of 1-(Oxan-4-yl)-1H-pyrazol-4-ol: A Technical Guide

Executive Summary

In modern medicinal chemistry, the 1-(oxan-4-yl)-1H-pyrazol-4-ol scaffold (also known as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol) has emerged as a highly versatile building block. The incorporation of the oxan-4-yl moiety significantly improves the aqueous solubility, metabolic stability, and pharmacokinetic profile of drug candidates. This structural motif is frequently utilized in the development of advanced therapeutics, including HPK1 inhibitors for immuno-oncology[1], LRRK2 kinase inhibitors for Parkinson's disease[2], and PDE9 inhibitors for cognitive disorders[3].

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, highly scalable, and regioselective synthetic pathway for this compound. Rather than simply listing procedures, this guide details the mechanistic causality behind each experimental choice to ensure absolute reproducibility in your laboratory.

Retrosynthetic Analysis & Pathway Justification

A common pitfall in synthesizing 1-substituted pyrazol-4-ols is attempting the direct N-alkylation of 1H-pyrazol-4-ol. Because both the pyrazole nitrogen and the hydroxyl oxygen are nucleophilic, direct alkylation inevitably yields a complex, difficult-to-separate mixture of N-alkylated and O-alkylated isomers.

To bypass this, our protocol employs 4-bromo-1H-pyrazole as the foundational starting material. The bromine atom acts as an inert, robust placeholder for the hydroxyl group[4]. The synthesis is executed in three high-yielding stages:

-

Regioselective N-Alkylation: Coupling 4-bromo-1H-pyrazole with oxan-4-yl methanesulfonate.

-

Miyaura Borylation: Converting the aryl bromide into a pinacol boronic ester[5].

-

Oxidative Cleavage: Chemoselective oxidation of the C-B bond to reveal the target hydroxyl group.

Figure 1: Three-step synthetic pathway from 4-bromo-1H-pyrazole to 1-(oxan-4-yl)-1H-pyrazol-4-ol.

Detailed Synthetic Protocols & Mechanistic Insights

Step 1: Regioselective N-Alkylation

Objective: Synthesize 4-bromo-1-(oxan-4-yl)-1H-pyrazole.

-

Procedure: To a solution of 4-bromo-1H-pyrazole (1.0 equiv) and oxan-4-yl methanesulfonate (1.2 equiv) in anhydrous DMF, add Cesium Carbonate (Cs₂CO₃, 2.0 equiv). Stir the suspension at 90 °C for 12 hours. Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

-

Causality (E-E-A-T): Why Cs₂CO₃ instead of K₂CO₃ or NaH? The large ionic radius of the cesium cation creates a highly reactive, "naked" pyrazolate anion (the Cesium Effect). This maximizes the nucleophilicity of the nitrogen, driving the substitution forward while suppressing the base-catalyzed elimination of the mesylate into 3,6-dihydro-2H-pyran.

Step 2: Palladium-Catalyzed Miyaura Borylation

Objective: Synthesize 1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

Procedure: In a Schlenk flask, combine the Step 1 intermediate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), Potassium Acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Degas and backfill with nitrogen three times. Add anhydrous 1,4-dioxane and heat to 100 °C for 8 hours. Filter the cooled mixture through a pad of Celite and concentrate.

-

Causality (E-E-A-T): The choice of base here is the most critical parameter of the entire synthesis. KOAc is strictly required because it is a mild base. It facilitates the transmetalation of the boron species onto the palladium center but is not strong enough to activate the newly formed boronic ester. If a stronger base like NaOH or K₂CO₃ were used, the product would undergo premature Suzuki-Miyaura cross-coupling with the unreacted starting material, resulting in useless pyrazole dimers[5],[6]. Furthermore, the dppf ligand provides the optimal bite angle to force the reductive elimination of the bulky pinacolborane group.

Step 3: Oxidative Cleavage to the Alcohol

Objective: Synthesize the final target, 1-(oxan-4-yl)-1H-pyrazol-4-ol.

-

Procedure: Dissolve the Step 2 boronic ester in a 1:1 mixture of THF and water. Cool to 0 °C. Add aqueous NaOH (3.0 equiv), followed by the dropwise addition of 30% aqueous H₂O₂ (5.0 equiv). Allow the reaction to warm to room temperature and stir for 2 hours. Crucial: Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) before extraction. Extract with EtOAc, dry, and purify via silica gel chromatography.

-

Causality (E-E-A-T): The oxidation is highly chemoselective. In basic media, H₂O₂ deprotonates to form the hydroperoxide anion (HOO⁻), an excellent nucleophile that attacks the empty p-orbital of the oxophilic boron atom. This triggers a 1,2-migration of the pyrazole carbon from boron to oxygen, cleaving the C-B bond and forming the C-O bond. The Na₂S₂O₃ quench is a mandatory safety protocol to destroy explosive residual peroxides prior to rotary evaporation.

Figure 2: Step-by-step operational workflow and purification strategy for the synthesis.

Quantitative Data & Reaction Parameters

To ensure seamless scale-up, the following table summarizes the optimized stoichiometric and thermodynamic parameters for the workflow:

| Step | Reaction Type | Key Reagents | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | N-Alkylation | 4-Bromo-1H-pyrazole, Oxan-4-yl OMs | Cs₂CO₃ | DMF | 90 | 12 | 80–85% |

| 2 | Miyaura Borylation | Intermediate 1, B₂pin₂ | Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 100 | 8 | 85–90% |

| 3 | Oxidative Cleavage | Intermediate 2, 30% H₂O₂ | NaOH (aq) | THF/H₂O | 0 → 25 | 2 | 90–95% |

References

-

[1] World Intellectual Property Organization. "Aminopyrazine compounds as hpk1 inhibitor and the use thereof (WO2021032148A1)". Google Patents. URL:

-

[3] World Intellectual Property Organization. "Aminoheterocyclic compounds used as PDE9 inhibitors (JP2012515761A)". Google Patents. URL:

-

[2] World Intellectual Property Organization. "Compounds - LRRK2 kinase activity (WO2015113452A1)". Google Patents. URL:

-

[5] Organic Chemistry Portal. "Miyaura Borylation Reaction". URL:[Link]

Sources

- 1. WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]

- 2. WO2015113452A1 - Compounds - Google Patents [patents.google.com]

- 3. JP2012515761A - Aminoheterocyclic compounds used as PDE9 inhibitors - Google Patents [patents.google.com]

- 4. 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole | 1040377-02-3 [chemicalbook.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Discovery, Synthesis, and Application of 1-(Oxan-4-yl)-1H-pyrazol-4-ol in Modern Kinase Inhibitor Design

Executive Summary

The pursuit of novel immunotherapies has shifted significant focus toward intracellular checkpoints that regulate T-cell activation. Among these, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell receptor (TCR) signaling[1]. In the structural optimization of small-molecule HPK1 inhibitors, the building block 1-(oxan-4-yl)-1H-pyrazol-4-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol, CAS: 1598643-02-7) has proven to be a highly valuable functional moiety. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, its role in overcoming pharmacokinetic bottlenecks, and the field-proven synthetic methodologies required for its integration into advanced drug scaffolds.

Biological Context: The Role of HPK1 in Immuno-Oncology

HPK1 (MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells. Upon TCR engagement, HPK1 is recruited to the LAT signalosome, where it phosphorylates SLP76 at Ser376[1]. This phosphorylation event triggers the dissociation of the LAT complex, effectively dampening downstream T-cell activation and cytokine release.

Inhibiting HPK1 reactivates T-cell signaling, enhancing anti-tumor immunity. However, designing selective HPK1 inhibitors is notoriously difficult due to the high structural conservation of the kinase ATP-binding pocket, particularly against closely related kinases like LCK and GLK[1][2].

Figure 1: HPK1-mediated negative feedback loop in TCR signaling and inhibitor intervention.

Structural Rationale: Why 1-(Oxan-4-yl)-1H-pyrazol-4-ol?

The integration of the 1-(oxan-4-yl)-1H-pyrazol-4-ol moiety into kinase inhibitors (such as aminopyrazines or pyrazolopyridines) serves three distinct mechanistic purposes[3][4]:

-

Hinge Binding & Exit Vectoring: The pyrazole core frequently acts as a coplanar hinge-binding motif or an exit vector. In the case of Genentech's GNE-6893, replacing an amide group with a substituted pyrazole eliminated the risk of amide hydrolysis in vivo and created a precise exit vector toward the Gly24 residue in the HPK1 active site[5].

-

Physicochemical Tuning via the THP Ring: The oxan-4-yl (tetrahydropyran, THP) ring is a bioisostere for cycloalkanes. The embedded oxygen atom significantly lowers the partition coefficient (cLogP), improving aqueous solubility and reducing off-target lipophilic binding (e.g., hERG liability). It also provides metabolic stability against cytochrome P450-mediated oxidation compared to standard alkyl chains.

-

Synthetic Handle: The C4-hydroxyl group acts as a highly efficient oxygen nucleophile, allowing for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) onto electron-deficient heterocyclic cores[4].

Quantitative Impact on Inhibitor Profiles

The evolution of HPK1 inhibitors highlights the critical role of pyrazole derivatives in achieving sub-nanomolar potency and high oral bioavailability.

| Compound / Series | Core Scaffold | Key Moiety | HPK1 Potency | Primary Advantage |

| Early Pyrazoles [1] | Pyrazine carboxamide | N1-difluoroethyl pyrazole | ~10 nM (IC50) | Improved selectivity vs LCK; good in vivo PD response. |

| Compound 14 [2] | Macrocycle | N-sulfonyl-pyrazole | 1.7 nM (IC50) | Synergistic anti-tumor efficacy with anti-PD-1 in MC38 models. |

| Compound 16 [3] | Pyrazolopyridine | 1-methylpyrazol-4-yl | < 1.0 nM (Ki) | Strong hinge binding; coplanar hydrophobic interaction with Leu23. |

| GNE-6893 [5] | Carbamate | Substituted Pyrazole | < 0.013 nM (Ki) | Eliminates amide hydrolysis; 43% predicted human oral bioavailability. |

Chemical Synthesis and Methodologies

The synthesis of 1-(oxan-4-yl)-1H-pyrazol-4-ol and its subsequent coupling requires precise control over regioselectivity and oxidation states. The following protocols are designed as self-validating systems, ensuring that intermediate purity dictates downstream success.

Figure 2: Logical synthetic workflow for the preparation of 1-(oxan-4-yl)-1H-pyrazol-4-ol.

Protocol 1: Synthesis of 1-(oxan-4-yl)-1H-pyrazol-4-ol

Causality Note: Direct nucleophilic displacement of a halogen on a pyrazole ring with hydroxide is thermodynamically unfavorable due to the electron-rich nature of the heterocycle. Therefore, a Miyaura borylation followed by oxidative cleavage is utilized to safely install the hydroxyl group without degrading the THP ring.

Step 1: Mitsunobu Alkylation

-

Setup: Charge a dry flask with 4-iodo-1H-pyrazole (1.0 eq), oxan-4-ol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.2 M) under N2.

-

Activation: Cool the mixture to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Why DIAD? DIAD is slightly less reactive than DEAD but significantly safer and easier to handle at scale, providing better temperature control during the exothermic betaine formation.

-

Reaction: Warm to room temperature and stir for 12 hours.

-

Validation: Monitor via TLC/LC-MS. The product, 4-iodo-1-(oxan-4-yl)-1H-pyrazole, should show a distinct mass [M+H]+ and a shift in the pyrazole protons via 1H-NMR.

Step 2: Borylation and Oxidative Cleavage

-

Borylation: Combine the intermediate (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.5 eq), KOAc (3.0 eq), and Pd(dppf)Cl2 (0.05 eq) in anhydrous 1,4-dioxane. Degas and heat to 90°C for 6 hours.

-

Oxidation: Cool the mixture to 0°C. Slowly add 30% aqueous H2O2 (3.0 eq) and 1M NaOH (2.0 eq). Stir for 2 hours at room temperature.

-

Workup & Validation: Quench with saturated Na2S2O3 to neutralize excess peroxide. Extract with EtOAc. Self-Validation: 1H-NMR (DMSO-d6) must show the disappearance of the pinacol methyl singlets (~1.3 ppm) and the appearance of a broad singlet at ~9.5 ppm, confirming the presence of the free C4-hydroxyl group.

Protocol 2: SNAr Coupling to an Aminopyrazine Core

Causality Note: To attach the building block to a kinase core (e.g., a chloro-aminopyrazine)[4], a mild base is required to deprotonate the pyrazol-4-ol without inducing ring-opening of the THP moiety or degrading the target scaffold.

-

Setup: Dissolve the target heteroaryl chloride (1.0 eq) and 1-(oxan-4-yl)-1H-pyrazol-4-ol (1.2 eq) in anhydrous DMF (0.1 M).

-

Deprotonation: Add Cesium Carbonate (Cs2CO3, 2.5 eq). Why Cs2CO3? The large cesium cation provides high solubility for the carbonate in DMF and enhances the nucleophilicity of the resulting phenoxide-like oxygen via the "cesium effect," accelerating the SNAr reaction at lower temperatures.

-

Reaction: Heat the mixture to 90°C for 8-12 hours under N2.

-

Purification: Dilute with water, extract with DCM, and purify via reverse-phase preparative HPLC to yield the final ether-linked kinase inhibitor.

Conclusion & Future Perspectives

The discovery and utilization of 1-(oxan-4-yl)-1H-pyrazol-4-ol represent a paradigm of rational drug design. By combining the hinge-binding and vectoring capabilities of the pyrazole ring with the solubility and metabolic stability of the tetrahydropyran ring, medicinal chemists have successfully navigated the narrow therapeutic index of HPK1 inhibition[4][5]. As immuno-oncology continues to evolve toward combination therapies (e.g., HPK1 inhibitors + anti-PD-1 antibodies)[2], building blocks like CAS 1598643-02-7 will remain foundational in synthesizing the next generation of highly selective, orally bioavailable immunomodulators.

References

-

[1] National Institutes of Health (PMC). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Available at:[Link]

-

[2] DOI.org. Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. Available at: [Link]

-

[3] National Institutes of Health (PMC). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Available at: [Link]

-

[5] BioWorld. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers. Available at:[Link]

-

[4] Google Patents. WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof. Available at:

Sources

- 1. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]

- 5. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]

Physicochemical Profiling and Solubility Determination of 1-(oxan-4-yl)-1H-pyrazol-4-ol: A Technical Guide for Preclinical Development

Executive Summary

In early-stage drug discovery, the physicochemical properties of building blocks dictate the downstream developability of lead compounds. 1-(oxan-4-yl)-1H-pyrazol-4-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol) is a highly versatile, sp³-enriched heterocyclic scaffold. Understanding its solubility profile is critical for optimizing in vitro assay conditions, predicting oral bioavailability, and guiding formulation strategies. This whitepaper provides an in-depth mechanistic analysis of its solubility, alongside self-validating experimental protocols for both kinetic and thermodynamic solubility determination.

Molecular Architecture & Theoretical Solubility

The solubility of a molecule is fundamentally governed by the energy required to disrupt its crystal lattice versus the energy released upon solvation. For 1-(oxan-4-yl)-1H-pyrazol-4-ol, the structural features heavily favor aqueous solvation:

-

The Oxan-4-yl (Tetrahydropyran) Ring: The inclusion of this saturated, oxygen-containing ring significantly increases the fraction of sp³ carbons (Fsp³). Causality: Non-planar sp³ geometries disrupt the flat, rigid packing typically seen in fully aromatic systems. This structural disruption lowers the crystal lattice energy, making it easier for water molecules to break the solid-state intermolecular bonds [2]. Furthermore, the ether oxygen acts as a potent hydrogen-bond acceptor.

-

The 1H-pyrazol-4-ol Core: The pyrazole ring provides two nitrogen atoms (hydrogen-bond acceptors), while the C4-hydroxyl group acts as a strong hydrogen-bond donor.

Together, these features create an amphiphilic molecule with excellent predicted aqueous solubility, aligning perfectly with parameters for drug-likeness.

Table 1: Theoretical Physicochemical Properties

| Property | Estimated Value | Mechanistic Impact on Solubility |

| Molecular Weight | 168.19 g/mol | Low MW favors high aqueous diffusivity and minimizes the solvent cavity size required for dissolution. |

| H-Bond Donors (HBD) | 1 (-OH) | Facilitates strong, directional dipole-dipole interactions with aqueous media. |

| H-Bond Acceptors (HBA) | 4 (N, N, O, O) | High HBA count significantly enhances the hydration shell stability. |

| Fraction sp³ (Fsp³) | 0.625 | High sp³ character reduces π-π stacking, lowering the thermodynamic barrier to dissolution. |

| cLogP | ~0.8 - 1.2 | Optimal lipophilicity ensures a balance between aqueous solubility and membrane permeability. |

Solubility Dynamics: Kinetic vs. Thermodynamic Workflows

In preclinical development, solubility is not a single static value; it is context-dependent. We must distinguish between Kinetic Solubility (the point at which a compound precipitates from a solvent shift, typically DMSO to water) and Thermodynamic Solubility (the true equilibrium between a solid crystal and the solvent)[1].

Fig 1: Parallel workflows for kinetic and thermodynamic solubility determination.

Standardized Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every measurement includes internal checks to prevent artifacts such as metastable supersaturation or incomplete equilibration.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from the gold-standard [2][3].

Causality: Thermodynamic solubility requires breaking the solid crystal lattice. This is an endothermic process that requires time and thermal energy. The shake-flask method provides continuous agitation at a controlled temperature to ensure the solution reaches a true, saturated equilibrium.

Step-by-Step Methodology:

-

Preparation: Weigh approximately 5 mg of solid 1-(oxan-4-yl)-1H-pyrazol-4-ol into three separate glass vials.

-

Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4) to each vial. Ensure the presence of visibly undissolved solid; if all solid dissolves, add more API until a suspension is maintained.

-

Equilibration: Seal the vials and place them in an orbital shaker set to 37°C at 250 RPM.

-

Sampling: Withdraw 100 µL aliquots at exactly 24, 48, and 72 hours.

-

Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully transfer the supernatant.

-

Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a standard calibration curve.

Self-Validation Checkpoint: To confirm true equilibrium, compare the calculated concentrations at 48 hours and 72 hours. The system is validated if the variance between these two time points is < 5% [3]. If the concentration continues to rise, the lattice dissolution is incomplete, and shaking must continue.

Protocol B: Kinetic Solubility (Turbidimetric Method)

This high-throughput approach is critical for early-stage screening to ensure compounds do not precipitate during biological assays[1][4].

Causality: When a compound dissolved in DMSO is spiked into an aqueous buffer, it bypasses the crystal lattice energy barrier. However, if the concentration exceeds its aqueous solubility limit, it will rapidly aggregate, forming colloidal particles that scatter light (turbidity).

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of 1-(oxan-4-yl)-1H-pyrazol-4-ol in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock.

-

Buffer Spike: Transfer 2 µL of each DMSO dilution into a new 96-well UV-transparent plate containing 198 µL of PBS (pH 7.4). This yields a final DMSO concentration of 1% (v/v)[4].

-

Incubation: Incubate the plate at room temperature for 2 hours to allow for potential precipitation.

-

Measurement: Read the absorbance/turbidity at 620 nm using a microplate reader. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance (baseline + 3 standard deviations) is observed.

Self-Validation Checkpoint: Run a DMSO-only vehicle control in parallel to ensure the buffer itself does not cause baseline drift. Additionally, validate the nephelometric inflection point by centrifuging the plate and analyzing the supernatant of the "cloudy" wells via LC-MS to confirm the exact concentration of the soluble fraction.

Data Presentation & Formulation Strategy

Because 1-(oxan-4-yl)-1H-pyrazol-4-ol possesses both hydrogen-bonding capabilities and a slightly lipophilic core, its solubility will vary across different physiological media.

Table 2: Expected Solubility Matrix & Formulation Implications

| Medium | pH | Assay Type | Expected Range | Mechanistic Rationale |

| PBS | 7.4 | Thermodynamic | > 500 µg/mL | Neutral pH; compound is un-ionized. High solubility is driven by H-bonding from the -OH and oxane oxygen. |

| SGF (Simulated Gastric Fluid) | 1.2 | Thermodynamic | > 1000 µg/mL | Highly acidic pH may partially protonate the pyrazole ring, significantly increasing ionic solubility. |

| Assay Buffer | 7.4 | Kinetic (1% DMSO) | 200 - 400 µg/mL | Represents the rapid precipitation limit due to solvent shift. Useful for setting maximum dosing concentrations in in vitro screens. |

Formulation Implications: Given its favorable theoretical solubility, 1-(oxan-4-yl)-1H-pyrazol-4-ol is unlikely to require complex enabling formulations (e.g., amorphous solid dispersions or lipid nanoparticles) during early in vivo pharmacokinetic (PK) studies. Standard vehicles such as 0.5% Methylcellulose or 5% PEG400 in water should be sufficient to achieve homogenous suspensions or clear solutions for oral gavage.

References

-

Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (PubMed) URL:[Link]

-

High-throughput kinetic solubility profiling in early drug discovery Source: Journal of Biomolecular Screening (PubMed) URL:[Link]

-

Solubility measurement of structurally related compounds Source: Journal of Pharmaceutical Sciences (PubMed) URL:[Link]

Sources

A Technical Guide to Investigating the Biological Activity of 1-(oxan-4-yl)-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The novel chemical entity 1-(oxan-4-yl)-1H-pyrazol-4-ol presents a compelling, albeit uncharacterized, profile for biological investigation. Based on a detailed analysis of its constituent moieties—the pyrazole core and the N-substituted oxane ring—this guide posits that the compound's most probable biological activity is the inhibition of protein kinases. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3][4] The oxane (tetrahydropyran) ring is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability, which are critical for favorable pharmacokinetics.[5][6] This document provides a comprehensive, hypothesis-driven roadmap for the systematic evaluation of this compound, from initial in silico screening to detailed biochemical and cellular validation.

Part 1: Structural & Chemical Rationale

The therapeutic potential of a small molecule is intrinsically linked to its structure. By deconstructing 1-(oxan-4-yl)-1H-pyrazol-4-ol, we can formulate a strong, evidence-based hypothesis regarding its likely biological targets.

1.1 The Pyrazole Core: A "Privileged Scaffold" in Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle that is extensively utilized in drug development.[1][7] Its unique properties, including the ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), make it an ideal scaffold for interacting with the hinge region of the ATP-binding pocket of protein kinases.[8][9] This has led to the successful development of numerous protein kinase inhibitors (PKIs) for a wide range of diseases, particularly cancer.[2][3][4]

Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1 inhibitor).[2][10] The pyrazole scaffold has proven to be a key component in inhibitors targeting a diverse array of kinases, such as Akt, Aurora kinases, MAPK, B-raf, and JAKs.[1][2]

1.2 The 4-Hydroxy Group: A Key Interaction Point

The hydroxyl (-OH) group at the 4-position of the pyrazole ring is a critical feature. It can serve as a potent hydrogen bond donor and/or acceptor, potentially forming key interactions with amino acid residues in a target protein's active site. This functional group can significantly enhance binding affinity and selectivity. Several studies have highlighted the synthesis and biological evaluation of hydroxypyrazole derivatives for various activities, including anti-inflammatory and antimicrobial effects.[11]

1.3 The N-Oxane Substituent: A Modulator of Drug-Like Properties

The tetrahydropyran (oxane) ring attached to the pyrazole nitrogen is a strategic addition from a medicinal chemistry perspective. Unlike a more lipophilic cyclohexyl ring, the oxygen atom in the oxane ring can act as a hydrogen bond acceptor and reduces lipophilicity.[6] This modification is often employed to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile by enhancing solubility, metabolic stability, and overall pharmacokinetic properties.[5][6] The use of tetrahydropyran rings is a common strategy in the development of modern therapeutics, including anticancer agents and CNS-active compounds.[12]

Part 2: A Proposed Workflow for Target Identification and Validation

Given the strong structural precedent, the primary hypothesis is that 1-(oxan-4-yl)-1H-pyrazol-4-ol functions as a protein kinase inhibitor. The following multi-phase workflow is designed to systematically test this hypothesis and identify specific molecular targets.

Caption: Proposed workflow for investigating 1-(oxan-4-yl)-1H-pyrazol-4-ol.

Phase 1: In Silico Analysis and High-Throughput Screening

The initial phase focuses on computational prediction and broad experimental screening to identify potential kinase targets.

1. Computational Modeling: Molecular Docking

-

Objective: To predict the binding affinity and pose of the compound within the ATP-binding sites of a panel of known kinases, particularly those frequently targeted by pyrazole inhibitors (e.g., JAK family, Aurora kinases, ALK).

-

Protocol:

-

Obtain crystal structures of target kinases from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of 1-(oxan-4-yl)-1H-pyrazol-4-ol and perform energy minimization.

-

Define the binding site based on the co-crystallized ligand in the PDB structure.

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Analyze the results based on docking score (predicted binding energy) and binding pose, paying close attention to hydrogen bonds formed by the pyrazole and hydroxyl groups.

-

2. Broad-Panel Kinase Inhibition Assay

-

Objective: To empirically screen the compound against a large panel of purified kinases to identify primary targets.

-

Recommended Assay: A binding assay such as the DiscoverX KINOMEscan™, which measures the ability of a compound to displace a ligand from the ATP-binding site of hundreds of kinases.

-

Rationale: This approach is unbiased and provides a comprehensive overview of the compound's selectivity profile early in the discovery process. It measures direct binding, avoiding complications from substrate competition or enzyme activity requirements.

Phase 2: Biochemical and Cellular Hit Validation

Once initial hits are identified, this phase confirms their potency and cellular activity.

1. Biochemical IC50 Determination

-

Objective: To quantify the potency of the compound against the top kinase hits from the initial screen by determining the half-maximal inhibitory concentration (IC50).

-

Recommended Assay: The ADP-Glo™ Kinase Assay.[13][14][15][16]

-

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction.[17] A decrease in ADP production in the presence of the inhibitor corresponds to a decrease in kinase activity.[13][16]

-

Protocol (Abbreviated):

-

Set up kinase reactions containing the purified kinase enzyme, its specific substrate, and ATP.

-

Add 1-(oxan-4-yl)-1H-pyrazol-4-ol across a range of concentrations (e.g., 10-point serial dilution).

-

After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[14]

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light.[14][16]

-

Measure luminescence using a plate reader. The signal is proportional to the kinase activity.

-

Plot the data and fit to a dose-response curve to calculate the IC50 value.

-

Table 1: Example Data Layout for IC50 Determination

| Kinase Target | Compound Concentration (nM) | % Inhibition | IC50 (nM) |

| Kinase A | 0.1 | 5 | 75 |

| 1 | 12 | ||

| 10 | 35 | ||

| 100 | 60 | ||

| 1000 | 95 | ||

| Kinase B | ... | ... | >10,000 |

2. Cellular Target Engagement Assay

-

Objective: To confirm that the compound binds to its intended kinase target within a live-cell environment.[18]

-

Recommended Assay: Cellular Thermal Shift Assay (CETSA).[19][20][21]

-

Principle: Ligand binding stabilizes a target protein, increasing its melting temperature.[18] This change can be detected by heating cells, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining.[18][20]

-

Protocol (Abbreviated):

-

Treat intact cells with either vehicle (DMSO) or a saturating concentration of 1-(oxan-4-yl)-1H-pyrazol-4-ol.

-

Divide the cell suspensions into aliquots and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.[19]

-

Cool the samples, lyse the cells, and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[19][21]

-

Analyze the amount of soluble target kinase in the supernatant using Western Blot or other specific protein detection methods.

-

Plot the amount of soluble protein versus temperature to generate melting curves. A shift in the curve to a higher temperature in the compound-treated sample confirms target engagement.[21]

-

3. Downstream Signaling Pathway Analysis

-

Objective: To demonstrate functional inhibition of the target kinase in a cellular context by measuring the phosphorylation of a known downstream substrate.

-

Recommended Method: Western Blotting.

-

Protocol (Abbreviated):

-

Select a cell line where the target kinase and its downstream pathway are active.

-

Treat cells with increasing concentrations of 1-(oxan-4-yl)-1H-pyrazol-4-ol for an appropriate time.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).

-

Probe a separate membrane with an antibody for the total amount of the substrate protein to serve as a loading control.

-

A dose-dependent decrease in the phosphorylated substrate signal indicates successful target inhibition in the cell.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ADP-Glo™ Kinase Assay [promega.jp]

- 14. promega.com [promega.com]

- 15. ADP-Glo™ Kinase Assay with Lipid Kinase Substrates [promega.jp]

- 16. bmglabtech.com [bmglabtech.com]

- 17. biomolecularsystems.com [biomolecularsystems.com]

- 18. pelagobio.com [pelagobio.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. scispace.com [scispace.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The 1-(Oxan-4-yl)-1H-pyrazol-4-ol Scaffold: A Technical Guide to Synthesis and Application in Immuno-Oncology

Executive Summary & Strategic Relevance

In modern medicinal chemistry, the selection of optimal building blocks is the foundation of successful drug design. 1-(oxan-4-yl)-1H-pyrazol-4-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol, CAS: 1598643-02-7) has emerged as a privileged heterocyclic scaffold [2]. It combines the versatile reactivity of a pyrazole core with the favorable physicochemical properties of an oxane (tetrahydropyran) ring.

As a Senior Application Scientist, I have observed a significant shift toward utilizing this specific intermediate in the development of targeted therapies, most notably in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors [1]. This whitepaper dissects the structural rationale, biological application, and validated synthetic workflows for incorporating this critical building block into drug discovery pipelines.

Structural Rationale: The Pyrazole-Oxane Synergy

The architectural design of 1-(oxan-4-yl)-1H-pyrazol-4-ol is highly deliberate, solving several common pharmacokinetic and synthetic challenges:

-

The Oxane (Tetrahydropyran) Ring: Historically, medicinal chemists utilized cyclohexyl or phenyl rings at the N1 position of pyrazoles. However, these highly lipophilic groups often lead to poor aqueous solubility and high plasma protein binding. The substitution of a methylene unit with an oxygen atom to form the oxan-4-yl ring significantly lowers the LogP of the molecule. This bioisosteric replacement improves metabolic stability, enhances aqueous solubility, and reduces off-target promiscuity.

-

The Pyrazol-4-ol Core: The hydroxyl group at the C4 position serves as a highly efficient nucleophilic handle. It allows for rapid diversification via Nucleophilic Aromatic Substitution ( SNAr ) or Mitsunobu reactions, enabling the attachment of complex pharmacophores via a stable ether linkage.

Primary Application: HPK1 Inhibition in Immuno-Oncology

The most prominent contemporary application of 1-(oxan-4-yl)-1H-pyrazol-4-ol is in the synthesis of HPK1 (MAP4K1) inhibitors, as extensively detailed in recent patent literature by organizations such as BeiGene [1].

HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, triggering its ubiquitination and degradation. This creates an immunosuppressive feedback loop. By inhibiting HPK1, researchers can "release the brakes" on the immune system, enhancing anti-tumor immunity. The 1-(oxan-4-yl)-1H-pyrazol-4-ol moiety is frequently used to occupy specific solvent-exposed or hydrophobic pockets within the HPK1 kinase domain, providing both binding affinity and optimal drug-like properties.

Diagram 1: HPK1 signaling pathway and the logical mechanism of pyrazole-based kinase inhibitors.

Validated Synthesis & Scale-up Protocols

Direct alkylation of unprotected 1H-pyrazol-4-ol typically yields an intractable mixture of N-alkylated and O-alkylated products. To ensure a self-validating, high-yield process, the causality of our synthetic design dictates the use of a protecting group strategy. By utilizing 4-benzyloxy-1H-pyrazole , the C4-oxygen is masked, strictly directing the electrophilic attack to the N1 nitrogen.

Phase 1: Regioselective N-Alkylation

Objective: Synthesize 4-benzyloxy-1-(oxan-4-yl)-1H-pyrazole.

-

Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 4-benzyloxy-1H-pyrazole (1.0 eq) and oxan-4-yl methanesulfonate (1.2 eq).

-

Base Addition: Add Cesium Carbonate ( Cs2CO3 , 2.0 eq). Causality: The choice of Cs2CO3 over weaker bases like K2CO3 is deliberate. The larger ionic radius of the cesium cation provides enhanced solubility in DMF and creates a highly reactive "naked" pyrazolate anion, driving the N-alkylation to completion.

-

Reaction: Suspend the mixture in anhydrous DMF (0.2 M) and heat to 90 °C for 12 hours under continuous stirring.

-

Step-Gate Validation: Before workup, analyze an aliquot via LC-MS. The reaction is validated to proceed only when the starting material peak is fully consumed and the intermediate mass ( [M+H]+=259 ) constitutes >95% of the total ion current.

-

Workup: Quench with H2O , extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na2SO4 , and concentrate.

Phase 2: Catalytic Hydrogenolysis (Deprotection)

Objective: Cleave the benzyl ether to yield the final 1-(oxan-4-yl)-1H-pyrazol-4-ol.

-

Setup: Dissolve the intermediate from Phase 1 in HPLC-grade Methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an argon atmosphere to prevent ignition.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2 ) via a balloon (1 atm). Stir at room temperature for 4 hours. Causality: Mild hydrogenolysis selectively cleaves the benzyl protecting group without reducing the pyrazole double bonds or opening the tetrahydropyran ring.

-

Step-Gate Validation: Confirm completion via TLC (DCM/MeOH 9:1). The non-polar starting material ( Rf≈0.6 ) must be entirely replaced by the highly polar product ( Rf≈0.2 ).

-

Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the product as a white to yellow solid [3].

Diagram 2: Step-by-step synthetic workflow and step-gate validation for the target scaffold.

Quantitative Data & Validation Metrics

To ensure reproducibility across different laboratories, the following tables summarize the standard physicochemical properties and expected validation metrics for the synthesis of 1-(oxan-4-yl)-1H-pyrazol-4-ol.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol |

| CAS Number | 1598643-02-7 |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.20 g/mol |

| InChIKey | OZKMPCJLNKXVGB-UHFFFAOYSA-N |

| Physical State | White to Yellow Solid |

| Storage Temperature | 2-8 °C |

Table 2: Reaction Yields & Analytical Validation Metrics

| Synthetic Phase | Expected Yield | LC-MS Target ( [M+H]+ ) | TLC Rf Value | Mobile Phase |

| Phase 1: N-Alkylation | 85 - 90% | 259 m/z | 0.4 | Hexanes/EtOAc (1:1) |

| Phase 2: Hydrogenolysis | 92 - 98% | 169 m/z | 0.2 | DCM/MeOH (9:1) |

Downstream Functionalization Strategies

Once synthesized or procured, the 1-(oxan-4-yl)-1H-pyrazol-4-ol building block is primed for downstream functionalization. In the context of kinase inhibitors, the C4-hydroxyl group acts as a potent nucleophile under basic conditions (e.g., utilizing NaH or t−BuOK in THF). It readily displaces halogens on electron-deficient aromatic rings (such as chloropyrazines or chloropyridines) via an SNAr mechanism. This establishes a highly stable biaryl ether linkage, which is a hallmark structural motif in modern targeted therapies [1].

References

- Source: Google Patents (BeiGene, Ltd.)

Application Note & Protocol: A Modular Synthesis of 1-(Oxan-4-yl)-1H-pyrazol-4-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, field-proven protocol for the multi-step synthesis of 1-(oxan-4-yl)-1H-pyrazol-4-ol, a key heterocyclic building block for modern drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for its diverse biological activities.[1][2][3] The incorporation of an oxane (tetrahydropyran) moiety is a common strategy to enhance pharmacokinetic properties, such as solubility and metabolic stability, thereby improving a drug candidate's overall profile.[4][5] Our synthetic strategy is designed for robustness and scalability, proceeding through two key stages: the initial synthesis of the N-substituted pyrazole core via the Knorr cyclization, followed by a controlled, regioselective hydroxylation at the C4 position. This modular approach allows for rigorous purification and characterization of intermediates, ensuring high purity of the final product.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The synthesis of 1-(oxan-4-yl)-1H-pyrazol-4-ol is best approached through a logical, multi-step sequence that maximizes control and yield. A direct, one-pot synthesis is often complicated by poor regioselectivity and competing side reactions. Our recommended pathway involves the synthesis of two key precursors followed by their condensation and subsequent functionalization.

The core transformation is the Knorr pyrazole synthesis , a classic and highly reliable method for forming the pyrazole ring by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8] In this protocol, we first synthesize the requisite (tetrahydro-2H-pyran-4-yl)hydrazine from a commercially available ketone. This hydrazine is then reacted with a malondialdehyde equivalent to form the 1-(oxan-4-yl)-1H-pyrazole core.

Direct hydroxylation of the pyrazole C4 position can be low-yielding. Therefore, we employ a more controlled two-step sequence: regioselective iodination at the electron-rich C4 position, followed by a copper-catalyzed nucleophilic substitution to install the final hydroxyl group. This strategy leverages the known reactivity of pyrazoles and provides a reliable route to the desired 4-hydroxy analogue.[9]

Diagram 1: High-level workflow for the synthesis of 1-(oxan-4-yl)-1H-pyrazol-4-ol.

Experimental Protocols

Part A: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine

This key intermediate is prepared from tetrahydropyran-4-one via a two-step reductive amination process.[10] The initial condensation with hydrazine forms a hydrazone, which is subsequently reduced to the target hydrazine.

A1: Hydrazone Formation

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in ethanol (3 mL per 1 mmol of ketone), add hydrazine hydrate (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

In-Process Check: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Upon completion, remove the solvent and excess hydrazine hydrate under reduced pressure. The resulting crude hydrazone is typically a viscous oil or waxy solid and can be used in the next step without further purification.

A2: Reduction to Hydrazine

-

Cool a solution of the crude hydrazone (1.0 eq) in methanol (5 mL per 1 mmol) to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Expert Insight: The use of NaBH₄ is a cost-effective and operationally simple choice for this reduction. While other reagents like NaBH₃CN can be used, NaBH₄ is sufficient for this substrate and safer to handle.[10]

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding water at 0 °C, followed by extraction with dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (tetrahydro-2H-pyran-4-yl)hydrazine. Purification via vacuum distillation or column chromatography may be necessary depending on purity.

Part B: Synthesis of 1-(Oxan-4-yl)-1H-pyrazole

This step utilizes the Knorr pyrazole synthesis, condensing the hydrazine prepared in Part A with a stable malondialdehyde precursor.[11][12]

-

In a round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous hydrochloric acid (HCl) (4 mL per 1 mmol of hydrazine).

-

Add 1,1,3,3-tetramethoxypropane (1.1 eq).

-

Causality: 1,1,3,3-tetramethoxypropane serves as a stable precursor to the highly reactive malondialdehyde. The acidic conditions catalyze both the in situ hydrolysis of the acetal groups to reveal the dialdehyde and the subsequent condensation-cyclization cascade to form the aromatic pyrazole ring.[6]

-

-

Heat the reaction mixture to reflux (approx. 80-85 °C) for 3-5 hours.

-

In-Process Check: Monitor for the disappearance of the hydrazine starting material via TLC.

-

After completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-(oxan-4-yl)-1H-pyrazole.

Diagram 2: Mechanism of the Knorr pyrazole synthesis.

Part C: Synthesis of 1-(Oxan-4-yl)-1H-pyrazol-4-ol

The final product is achieved through a two-step functionalization of the pyrazole core.

C1: 4-Iodo-1-(oxan-4-yl)-1H-pyrazole

-

Dissolve 1-(oxan-4-yl)-1H-pyrazole (1.0 eq) in N,N-dimethylformamide (DMF) (5 mL per 1 mmol).

-

Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Expert Insight: The C4 position of N-substituted pyrazoles is electron-rich and highly susceptible to electrophilic substitution. NIS is an effective and easy-to-handle iodinating agent for this transformation.

-

-

In-Process Check: Monitor by TLC or LC-MS to confirm the consumption of the starting material.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with aqueous sodium thiosulfate (to quench any remaining NIS/iodine) and then with brine.

-

Dry over Na₂SO₄, filter, and concentrate. The crude 4-iodopyrazole can often be used directly in the next step after ensuring the removal of DMF.

C2: Copper-Catalyzed Hydroxylation

-

To a sealable reaction vessel, add 4-iodo-1-(oxan-4-yl)-1H-pyrazole (1.0 eq), copper(I) iodide (CuI) (0.1 eq), and L-proline (0.2 eq).

-

Add potassium hydroxide (KOH) (3.0 eq) and dimethyl sulfoxide (DMSO) (4 mL per 1 mmol of iodo-pyrazole).

-

Causality: This is a variation of an Ullmann-type coupling. Copper(I) is essential for activating the C-I bond, while L-proline acts as a ligand to stabilize the copper catalyst and facilitate the nucleophilic substitution by the hydroxide ion.

-

-

Seal the vessel and heat the reaction mixture to 100-110 °C for 12-18 hours.

-

In-Process Check: Monitor by LC-MS for the formation of the product and consumption of the starting material.

-

Cool the reaction to room temperature, dilute with water, and carefully acidify to pH ~5-6 with 1M HCl.

-

Extract the product with ethyl acetate or a 9:1 DCM/isopropanol mixture.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography or recrystallization to obtain 1-(oxan-4-yl)-1H-pyrazol-4-ol as a solid.

Data Summary & Expected Results

Table 1: Reagent Quantities (Based on 10 mmol Scale)

| Step | Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| A1 | Tetrahydro-4H-pyran-4-one | 1.0 | 100.12 | 1.00 g |

| Hydrazine Hydrate (~64%) | 1.2 | 50.06 | ~0.94 mL | |

| A2 | Crude Hydrazone | 1.0 | 114.15 | ~1.14 g |

| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 0.57 g | |

| B | (Tetrahydro-2H-pyran-4-yl)hydrazine | 1.0 | 116.16 | 1.16 g |

| 1,1,3,3-Tetramethoxypropane | 1.1 | 164.20 | 1.97 mL | |

| C1 | 1-(Oxan-4-yl)-1H-pyrazole | 1.0 | 152.19 | 1.52 g |

| N-Iodosuccinimide (NIS) | 1.1 | 224.98 | 2.47 g | |

| C2 | 4-Iodo-1-(oxan-4-yl)-1H-pyrazole | 1.0 | 278.09 | 2.78 g |

| Copper(I) Iodide (CuI) | 0.1 | 190.45 | 190 mg | |

| L-Proline | 0.2 | 115.13 | 230 mg | |

| Potassium Hydroxide (KOH) | 3.0 | 56.11 | 1.68 g |

Table 2: Process Parameters and Expected Outcomes

| Step | Reaction | Temp (°C) | Time (h) | Expected Yield | Product Confirmation |

| A | Hydrazine Synthesis | 0 to RT | 16-24 | 60-75% | ¹H NMR, GC-MS |

| B | Knorr Cyclization | 80-85 | 3-5 | 70-85% | ¹H NMR, ¹³C NMR, LC-MS |

| C1 | Iodination | RT | 2-4 | >90% (crude) | LC-MS |

| C2 | Hydroxylation | 100-110 | 12-18 | 50-65% | ¹H NMR, ¹³C NMR, HRMS |

References

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- Knorr Pyrazole Synthesis - J&K Scientific LLC.

- Knorr Pyrazole Synthesis - Unknown Source.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Future Medicinal Chemistry.

- Knorr pyrazole synthesis - Name-Reaction.com.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

-

Synthesis of pyrazoles - YouTube. Available at: [Link]

-

Review: biologically active pyrazole derivatives - RSC Publishing. Available at: [Link]

- Method of preparation of the pyrazoles - Google Patents.

-

Production of 4-hydroxypyrazole From the Interaction of the Alcohol Dehydrogenase Inhibitor Pyrazole With Hydroxyl Radical - PubMed. Available at: [Link]

- Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. name-reaction.com [name-reaction.com]

- 9. 4-Iodo-1-(oxan-4-yl)-1H-pyrazole [synhet.com]

- 10. (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 | Benchchem [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

1-(oxan-4-yl)-1H-pyrazol-4-ol purification techniques

An Application Note and Protocol Guide

Topic: High-Purity Isolation of 1-(oxan-4-yl)-1H-pyrazol-4-ol for Pharmaceutical Research and Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(oxan-4-yl)-1H-pyrazol-4-ol is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. The stringent purity requirements for downstream applications, including high-throughput screening, lead optimization, and regulatory submission, necessitate robust and reproducible purification strategies. This guide provides a detailed examination of established techniques for purifying 1-(oxan-4-yl)-1H-pyrazol-4-ol, focusing on flash column chromatography and recrystallization. We will explore the scientific principles behind method selection, provide step-by-step protocols, and discuss methods for purity verification.

Compound Profile and Purification Rationale

1-(oxan-4-yl)-1H-pyrazol-4-ol possesses a unique combination of structural features that dictate its physicochemical properties and, consequently, the approach to its purification.

-

Molecular Formula: C₈H₁₂N₂O₂

-

Molecular Weight: 168.19 g/mol [1]

-

Key Features:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors and may exhibit basicity.

-

Hydroxyl Group (-OH): A polar, protic group that can act as both a hydrogen bond donor and acceptor. This significantly increases the compound's polarity.

-

Oxane Ring (Tetrahydropyran): A saturated ether linkage which adds polarity and can accept hydrogen bonds.

-

The presence of both hydrogen bond donors and acceptors suggests moderate to high polarity, making the compound likely a solid at room temperature with appreciable solubility in polar organic solvents. The primary challenge in its purification is the removal of structurally similar impurities and colored byproducts common to its synthesis.

Understanding Potential Impurities

The most common route to N-substituted pyrazoles is the Knorr pyrazole synthesis, involving the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[2][3][4][5] For 1-(oxan-4-yl)-1H-pyrazol-4-ol, this would involve the reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with a suitable 1,3-dicarbonyl synthon.

Common process-related impurities include:

-

Unreacted Starting Materials: Residual (tetrahydro-2H-pyran-4-yl)hydrazine and the 1,3-dicarbonyl compound.

-

Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, a mixture of pyrazole regioisomers can form, which can be notoriously difficult to separate.[2][6]

-

Incomplete Cyclization Products: Stable intermediates like pyrazolines may persist if the reaction does not go to completion.[2]

-

Hydrazine-Related Byproducts: Hydrazine reagents can undergo air oxidation or decomposition, especially at elevated temperatures, leading to intensely colored (often yellow or red) impurities that can contaminate the final product.[2][7]